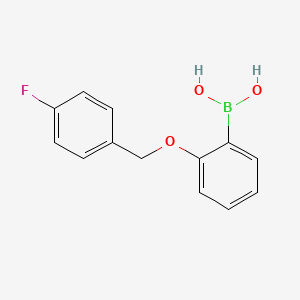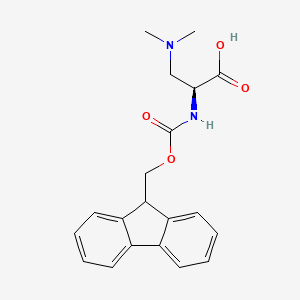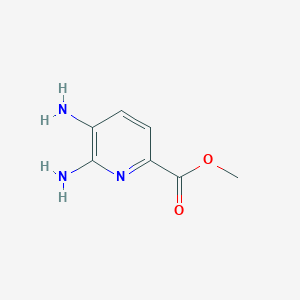
(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid: is a boronic acid derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (4-fluorobenzyl)oxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis and a potential candidate for various biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid typically involves the following steps:
Formation of the (4-Fluorobenzyl)oxy Intermediate: This step involves the reaction of 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the (4-fluorobenzyl)oxy intermediate.
Borylation Reaction: The intermediate is then subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or a borane derivative.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters or borane derivatives.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
Chemistry: (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .
Biology and Medicine: The compound has shown potential in targeting disease-causing protein receptors and enzymes. It is being explored for its ability to inhibit specific enzymes associated with cancer and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role in facilitating efficient chemical transformations makes it a valuable reagent in large-scale chemical manufacturing.
Mechanism of Action
The mechanism of action of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the (4-fluorobenzyl)oxy group, making it less specific in certain reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a (4-fluorobenzyl)oxy group, leading to different reactivity and applications.
4-(2-Fluorobenzyloxy)phenylboronic acid: Similar structure but with the fluorine atom positioned differently, affecting its chemical properties and reactivity.
Uniqueness: (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid stands out due to its unique (4-fluorobenzyl)oxy substitution, which imparts specific reactivity and binding properties. This makes it particularly valuable in applications requiring selective enzyme inhibition and targeted chemical transformations.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUHMAMWPTUWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584615 |
Source


|
| Record name | {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870779-01-4 |
Source


|
| Record name | B-[2-[(4-Fluorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870779-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)
![(3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)
![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)


